molecular formula C12H16ClNO B1485742 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2142494-93-5

1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1485742
CAS RN: 2142494-93-5
M. Wt: 225.71 g/mol
InChI Key: QSWMUTJSUYNNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol, also known as CMCB, is a synthetic organic compound that has a wide range of applications in scientific research. It is a highly versatile compound, with properties that make it suitable for a variety of research applications. CMCB is a cyclic ether, with a molecular weight of 204.62 g/mol, and a melting point of 85-86 °C. It has a low solubility in water, but is soluble in organic solvents such as ethanol and acetone. CMCB has been used in a variety of scientific research applications, including as a reactant in organic synthesis, a catalyst in polymerization reactions, and a biochemical and physiological research tool.

Scientific Research Applications

1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has a wide range of applications in scientific research. It has been used as a reactant in organic synthesis, a catalyst in polymerization reactions, and a biochemical and physiological research tool. 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has been used in the synthesis of a variety of compounds, including heterocycles, polymers, and pharmaceuticals. It has also been used in the synthesis of polymers, such as poly(ethylene glycol) (PEG) and poly(vinyl alcohol) (PVA). 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has also been used in the study of biochemical and physiological processes, including the modulation of gene expression, the regulation of cell growth, and the investigation of drug targets.

Mechanism of Action

The mechanism of action of 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol is not fully understood. It is believed to act as a catalyst in certain biochemical and physiological processes. 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol is thought to interact with certain proteins and enzymes, which can influence the activity of these proteins and enzymes. 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol can also act as an inhibitor of certain enzymes, which can affect the activity of these enzymes.
Biochemical and Physiological Effects
1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has a wide range of effects on biochemical and physiological processes. It has been shown to modulate gene expression, regulate cell growth, and affect the activity of certain enzymes. 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has also been shown to affect the activity of certain proteins, which can influence the activity of these proteins. 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has also been shown to modulate the activity of certain hormones, such as testosterone and cortisol.

Advantages and Limitations for Lab Experiments

1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has several advantages for use in laboratory experiments. It is a highly versatile compound, with properties that make it suitable for a variety of research applications. It is also relatively inexpensive and easy to synthesize, making it an attractive option for researchers. However, 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol is not without its limitations. It is a highly reactive compound, and can be easily degraded in the presence of oxygen or water. It is also not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol are vast and varied. Future research should focus on the development of new synthesis methods for 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol, as well as the exploration of its potential applications in drug discovery and development. Additionally, further research should investigate the potential of 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol as a catalyst in organic synthesis, and its potential use as an inhibitor of certain enzymes. Finally, further research should explore the potential of 1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol to modulate the activity of certain hormones, and its potential as a tool for studying the regulation of gene expression.

properties

IUPAC Name

1-[(4-chloro-2-methylanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9-7-10(13)3-4-11(9)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWMUTJSUYNNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 4
Reactant of Route 4
1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 5
Reactant of Route 5
1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 6
Reactant of Route 6
1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.